molecular formula C10H18N2O4·xH2O B190504 6-Acetamido-6-Deoxy-Castanospermine CAS No. 134100-29-1

6-Acetamido-6-Deoxy-Castanospermine

Cat. No. B190504
M. Wt: 230.26 (anydrous basis)
InChI Key: IHKWXDCSAKJQKM-UHFFFAOYSA-N
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Description

6-Acetamido-6-Deoxy-Castanospermine (6-Ac-Cas) is a potent inhibitor of hexosaminidases . It is a fatty acid that is the precursor to castanospermine . The molecular formula is C10H18N2O4 .


Synthesis Analysis

The synthesis of 6-Acetamido-6-Deoxy-Castanospermine is from Acetamide, N-1,7,8-tris (acetyloxy)octahydro-6-indolizinyl-, 1S- (1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.) .


Molecular Structure Analysis

The molecular weight of 6-Acetamido-6-Deoxy-Castanospermine is 230.26 . It has 5 defined stereocentres .


Physical And Chemical Properties Analysis

The exact mass of 6-Acetamido-6-Deoxy-Castanospermine is 230.12665706 . It has 4 hydrogen bond donor counts and 5 hydrogen bond acceptor counts .

Scientific Research Applications

  • Inhibition of O-GlcNAcase : 6-Acetamido-6-Deoxy-Castanospermine is a potent inhibitor of O-GlcNAcase (OGA). It has been studied for its effects on increasing O-GlcNAc levels in 3T3-L1 adipocytes. The research found that increased O-GlcNAc levels, brought about by inhibition of OGA using 6-Acetamido-6-Deoxy-Castanospermine, do not by themselves cause insulin resistance in these cells. This suggests potential applications in diabetes research and treatment (Macauley et al., 2010).

  • Synthesis from D-glucose : Enantiospecific synthesis of 1-deoxy-castanospermine from D-glucose highlights the chemical processes involved in creating structurally similar compounds to 6-Acetamido-6-Deoxy-Castanospermine. This type of research is crucial for understanding the chemical pathways and potential for synthesizing analogous compounds for various applications (Hendry et al., 1987).

  • Structural Analysis for Improved Inhibitors : The structure of 6-Acetamido-6-Deoxy-Castanospermine bound in the active site of an OGA homolog reveals key structural features contributing to its potency. This information is valuable for the design of improved inhibitors for biomedical applications (Macauley et al., 2010).

  • Inhibition of Human Glycosidases : The inhibition effects of various castanospermine analogues, including 6-Acetamido-6-Deoxy-Castanospermine, on human liver glycosidases have been studied. The research suggests that modifications to castanospermine's structure can significantly impact its inhibitory effects on different glycosidases (Winchester et al., 1990).

  • Inhibitory Activity Against Viral Infections : Castanospermine, the parent compound of 6-Acetamido-6-Deoxy-Castanospermine, has shown potential as an antiviral agent. It inhibits the processing of the oligosaccharide portion of the influenza viral hemagglutinin, suggesting that its derivatives could have similar applications (Pan et al., 1983).

Future Directions

In terms of future directions, 6-Acetamido-6-Deoxy-Castanospermine could be further studied for its potential effects on insulin resistance. In one study, treatment of 3T3-L1 adipocytes with 6-Ac-Cas increased O-GlcNAc levels in a dose-dependent manner. These increases in O-GlcNAc levels did not induce insulin resistance functionally .

properties

IUPAC Name

N-[(1S,6S,7R,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-5(13)11-6-4-12-3-2-7(14)8(12)10(16)9(6)15/h6-10,14-16H,2-4H2,1H3,(H,11,13)/t6-,7-,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKWXDCSAKJQKM-SRQGCSHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN2CCC(C2C(C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetamido-6-Deoxy-Castanospermine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Acetamido-6-Deoxy-Castanospermine
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6-Acetamido-6-Deoxy-Castanospermine
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6-Acetamido-6-Deoxy-Castanospermine
Reactant of Route 4
6-Acetamido-6-Deoxy-Castanospermine
Reactant of Route 5
6-Acetamido-6-Deoxy-Castanospermine
Reactant of Route 6
6-Acetamido-6-Deoxy-Castanospermine

Citations

For This Compound
50
Citations
MS Macauley, Y He, TM Gloster, KA Stubbs… - Chemistry & biology, 2010 - cell.com
… We find 6-acetamido-6deoxy-castanospermine (6-Ac-Cas) elevates O-GlcNAc levels but … (B) Chemical structure of 6-acetamido-6-deoxycastanospermine (6-Ac-Cas). (C and D) Kinetic …
Number of citations: 92 www.cell.com
NT Nguyen, N Doucet - Acta Cryst, 2014 - scripts.iucr.org
… HEX variant from the soil bacterium Streptomyces coelicolor A3(2) (ScHEX-family GH20) were solved in ligand-free forms and in the presence of 6-acetamido-6-deoxy-castanospermine …
Number of citations: 3 scripts.iucr.org
NN Thi, WA Offen, F Shareck, GJ Davies, N Doucet - Biochemistry, 2014 - ACS Publications
… E302Q HEX variant from the soil bacterium Streptomyces coelicolor A3(2) (ScHEX) were solved in ligand-free forms and in the presence of 6-acetamido-6-deoxy-castanospermine (6-Ac…
Number of citations: 27 pubs.acs.org
F Altmann, G Kornfeld, T Dalik, E Staudacher… - …, 1993 - academic.oup.com
… Prior to the preparation of the incubation mixture, the required amounts of aqueous solutions of acceptor substrate and 6-acetamido-6-deoxycastanospermine were pipetted into …
Number of citations: 176 academic.oup.com
TM Wrodnigg, AE Stütz, SG Withers - Tetrahedron letters, 1997 - Elsevier
… Hexosaminidase inhibitors such as 2-acetamido-l,2-dideoxynojirimycin t (1) and 6-acetamido-6-deoxycastanospermine 1 (2) have found considerable interest as biochemical probes as …
Number of citations: 39 www.sciencedirect.com
HY Tan - 2021 - summit.sfu.ca
… 6-acetamido-6-deoxycastanospermine (6-Ac-Cas) and O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate (PUGNAc). These inhibitors should prove useful, …
Number of citations: 0 summit.sfu.ca
V Dehennaut, T Lefebvre - Proteomics, 2013 - Wiley Online Library
… utilization results in insulin resistance while NButGT, an OGA-specific inhibitor, is ineffective in reducing 2-deoxyglucose uptake 2 such as 6-acetamido-6-deoxy-castanospermine (6-Ac-…
T Sumida, KA Stubbs, M Ito, S Yokoyama - Organic & Biomolecular …, 2012 - pubs.rsc.org
One useful methodology that has been used to give insight into how chemically synthesized inhibitors bind to enzymes and the reasons underlying their potency is crystallographic …
Number of citations: 40 pubs.rsc.org
KW Zhao, EF Neufeld - Protein expression and purification, 2000 - Elsevier
α-N-Acetylglucosaminidase (EC 3.2.1.50) is a lysosomal enzyme that is deficient in the genetic disorder Sanfilippo syndrome type B. To study the human enzyme, we expressed its …
Number of citations: 77 www.sciencedirect.com
I Greig, D Vocadlo - cazypedia.org
… found in solution to a bound 1,4 B / 1 S 3 conformation was supported by the crystal structure of the wild-type enzyme in complex with 6-acetamido-6-deoxy-castanospermine [14] and …
Number of citations: 0 www.cazypedia.org

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